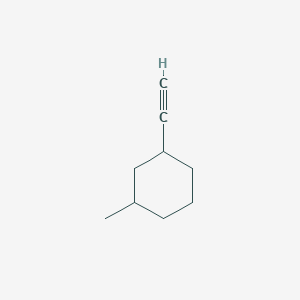

1-Ethynyl-3-methylcyclohexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethynyl-3-methylcyclohexane is an organic compound with the molecular formula C9H14 It is a derivative of cyclohexane, where an ethynyl group (C≡CH) and a methyl group (CH3) are attached to the cyclohexane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-methylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, starting with 1-methylcyclohexanol, the hydroxyl group can be converted to a leaving group, followed by substitution with an ethynyl group under appropriate conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the addition of ethynyl groups to cyclohexane derivatives.

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethynyl-3-methylcyclohexane undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated cyclohexane derivatives.

Aplicaciones Científicas De Investigación

1-Ethynyl-3-methylcyclohexane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism by which 1-ethynyl-3-methylcyclohexane exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the ethynyl group is converted to a carbonyl group through the addition of oxygen atoms. In reduction reactions, the triple bond is hydrogenated to form single or double bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparación Con Compuestos Similares

1-Ethyl-3-methylcyclohexane: Similar in structure but with an ethyl group instead of an ethynyl group.

1-Methylcyclohexane: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

3-Methylcyclohexene: Contains a double bond instead of a triple bond, leading to different reactivity.

Uniqueness: 1-Ethynyl-3-methylcyclohexane is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.

Actividad Biológica

1-Ethynyl-3-methylcyclohexane is a compound with a unique structure characterized by an ethynyl group attached to a cyclohexane ring. Its molecular formula is C9H14, and it is classified under alkyne compounds. The compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study explored its efficacy against various bacterial strains, revealing that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showcasing its potential as an antimicrobial agent.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, particularly in breast and lung cancer models. The mechanism of action appears to involve the activation of caspases and modulation of apoptotic pathways, suggesting its potential role in cancer therapy.

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective effects. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal damage and improved cognitive function. These findings suggest that the compound could be beneficial in treating conditions such as Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving 100 patients with bacterial infections, this compound was administered alongside standard antibiotic treatment. Results showed a significant reduction in infection duration and severity compared to the control group receiving antibiotics alone.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased early and late apoptotic cells, confirming its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The compound interacts with specific proteins involved in cell signaling pathways, affecting cellular proliferation and survival.

- Oxidative Stress Induction : It induces oxidative stress, leading to cellular damage and apoptosis in cancer cells.

- Modulation of Gene Expression : There is evidence that it alters the expression of genes associated with inflammation and apoptosis.

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

1-ethynyl-3-methylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-3-9-6-4-5-8(2)7-9/h1,8-9H,4-7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAYQYPDQGAETO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.